

What is Anserine-d4 and its chemical structure?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anserine-d4

Cat. No.: B12414918

[Get Quote](#)

Anserine-d4: A Technical Guide for Researchers

Anserine-d4 is the deuterium-labeled form of anserine, a naturally occurring dipeptide found in the skeletal muscle and brain of vertebrates. Composed of β -alanine and 3-methyl-L-histidine, anserine plays a role as a biochemical buffer, antioxidant, and anti-glycation agent. Its deuterated analog, **Anserine-d4**, serves as a crucial internal standard for precise quantification in mass spectrometry-based analytical methods. This guide provides an in-depth overview of **Anserine-d4**, its chemical properties, synthesis, and applications in research.

Chemical Structure and Properties

Anserine-d4 is structurally identical to anserine, with the exception of four deuterium atoms replacing four hydrogen atoms on the β -alanine moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the endogenous (unlabeled) anserine in biological samples.

Chemical Formula: C10H12D4N4O3

Molecular Weight: 244.28 g/mol

CAS Number: 1201658-81-2

The chemical structure of **Anserine-d4** is depicted below:

Caption: Chemical structure of **Anserine-d4**.

Physicochemical Properties

Quantitative data for **Anserine-d4** is not extensively published. The following table summarizes the known properties of unlabeled anserine, which are expected to be very similar for **Anserine-d4**, with the exception of molecular weight.

Property	Value	Source
Molecular Weight	240.26 g/mol	PubChem
Melting Point	226-228 °C	HMDB
Physical Description	Solid	HMDB
Collision Cross Section (M+H) ⁺	153.8 Å ²	CCSbase

Synthesis of Anserine-d4

A common method for the synthesis of **Anserine-d4** involves the coupling of N-Boc- β -alanine-d4 with 1-methyl-L-histidine, followed by the deprotection of the Boc group.

Experimental Protocol: Synthesis of Anserine-d4

This protocol is a generalized procedure based on established methods for peptide synthesis.

Materials:

- N-Boc- β -alanine-d4
- 1-methyl-L-histidine
- Isobutyl chloroformate
- Triethylamine (TEA)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)

- Water (H₂O)
- Basic Amberlite IRA-67 resin
- Silica gel for column chromatography

Procedure:

- Coupling Reaction:
 - Dissolve N-Boc-β-alanine-d4 and 1-methyl-L-histidine in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane).
 - Cool the solution to 0°C.
 - Add triethylamine to the solution to act as a base.
 - Slowly add isobutyl chloroformate to the reaction mixture to activate the carboxylic acid of N-Boc-β-alanine-d4.
 - Stir the reaction mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight.
- Work-up and Purification of the Protected Dipeptide:
 - Extract the reaction mixture with an organic solvent like ethyl acetate.
 - Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure.
 - Purify the resulting Boc-protected dipeptide by silica gel column chromatography.
- Deprotection:
 - Dissolve the purified Boc-protected dipeptide in a solution of hydrochloric acid (e.g., 6N HCl in water or HCl in an organic solvent like dioxane).

- Stir the mixture at room temperature for a few hours until the deprotection is complete (monitor by TLC or LC-MS).
- Final Purification:
 - Concentrate the reaction mixture under reduced pressure.
 - To remove any remaining triethylamine hydrochloride, treat the residue with a basic ion-exchange resin such as Amberlite IRA-67.
 - Lyophilize the final product to obtain **Anserine-d4** as a solid.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Anserine-d4**.

Application as an Internal Standard in LC-MS/MS

Anserine-d4 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of anserine in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatography, and ionization.

Experimental Protocol: Quantification of Anserine using Anserine-d4 Internal Standard

This protocol outlines a general procedure for the analysis of anserine in plasma.

Materials:

- Plasma samples

- **Anserine-d4** (internal standard)
- Anserine (for calibration curve)
- Acetonitrile (ACN)
- Formic acid (FA)
- Water (LC-MS grade)
- Centrifuge tubes and vials

Procedure:

- Sample Preparation (Protein Precipitation):
 - Pipette a known volume of plasma (e.g., 100 μ L) into a microcentrifuge tube.
 - Add a known amount of **Anserine-d4** solution (the internal standard).
 - Add a protein precipitating agent, such as acetonitrile (typically 3-4 volumes of the plasma).
 - Vortex the mixture thoroughly for about 30 seconds.
 - Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube or an LC-MS vial.
 - Evaporate the supernatant to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase (e.g., 5% ACN in water with 0.1% FA).
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Use a suitable column, such as a C18 reversed-phase column.

- Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Tandem Mass Spectrometry (MS/MS):
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both anserine and **Anserine-d4**.
 - Anserine: Monitor the transition of m/z 241.1 -> [product ion m/z]
 - **Anserine-d4**: Monitor the transition of m/z 245.1 -> [product ion m/z]
- Data Analysis:
 - Integrate the peak areas for both the anserine and **Anserine-d4** MRM transitions.
 - Calculate the peak area ratio of anserine to **Anserine-d4**.
 - Generate a calibration curve by plotting the peak area ratios of known concentrations of anserine standards versus their concentrations.
 - Determine the concentration of anserine in the unknown samples by interpolating their peak area
- To cite this document: BenchChem. [What is Anserine-d4 and its chemical structure?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12414918#what-is-anserine-d4-and-its-chemical-structure\]](https://www.benchchem.com/product/b12414918#what-is-anserine-d4-and-its-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com